Dabigatran etexilate
Dabigatran etexilate
Dabigatran etexilate is an aromatic amide obtained by formal condensation of the carboxy group of 2-{[(4-{N'-[(hexyloxy)carbonyl]carbamimidoyl}phenyl)amino]methyl}-1-methyl-1H-benzimidazole-5-carboxylic acid with the secondary amino group of ethyl N-pyridin-2-yl-beta-alaninate. A prodrug for dabigatran, a thrombin inhibitor and anticoagulant which is used for the prevention of stroke and systemic embolism. It has a role as an anticoagulant, a prodrug and an EC 3.4.21.5 (thrombin) inhibitor. It is a member of benzimidazoles, an aromatic amide, a carboxylic ester, a carboxamidine, a member of pyridines and a beta-alanine derivative. It is functionally related to a dabigatran. It is a conjugate base of a dabigatran etexilate(1+).
See also: Dabigatran Etexilate (preferred); Dabigatran (has active moiety); Dabigatran Etexilate Mesylate (has salt form).
See also: Dabigatran Etexilate (preferred); Dabigatran (has active moiety); Dabigatran Etexilate Mesylate (has salt form).
Brand Name:
Vulcanchem
CAS No.:
211915-06-9
VCID:
VC0549058
InChI:
InChI=1S/C34H41N7O5/c1-4-6-7-10-21-46-34(44)39-32(35)24-12-15-26(16-13-24)37-23-30-38-27-22-25(14-17-28(27)40(30)3)33(43)41(20-18-31(42)45-5-2)29-11-8-9-19-36-29/h8-9,11-17,19,22,37H,4-7,10,18,20-21,23H2,1-3H3,(H2,35,39,44)
SMILES:
CCCCCCOC(=O)N=C(C1=CC=C(C=C1)NCC2=NC3=C(N2C)C=CC(=C3)C(=O)N(CCC(=O)OCC)C4=CC=CC=N4)N
Molecular Formula:
C34H41N7O5
Molecular Weight:
627.7 g/mol
Dabigatran etexilate
CAS No.: 211915-06-9
Cat. No.: VC0549058
Molecular Formula: C34H41N7O5
Molecular Weight: 627.7 g/mol
Purity: >98% (or refer to the Certificate of Analysis)
* For research use only. Not for human or veterinary use.
Specification
| Description | Dabigatran etexilate is an aromatic amide obtained by formal condensation of the carboxy group of 2-{[(4-{N'-[(hexyloxy)carbonyl]carbamimidoyl}phenyl)amino]methyl}-1-methyl-1H-benzimidazole-5-carboxylic acid with the secondary amino group of ethyl N-pyridin-2-yl-beta-alaninate. A prodrug for dabigatran, a thrombin inhibitor and anticoagulant which is used for the prevention of stroke and systemic embolism. It has a role as an anticoagulant, a prodrug and an EC 3.4.21.5 (thrombin) inhibitor. It is a member of benzimidazoles, an aromatic amide, a carboxylic ester, a carboxamidine, a member of pyridines and a beta-alanine derivative. It is functionally related to a dabigatran. It is a conjugate base of a dabigatran etexilate(1+). See also: Dabigatran Etexilate (preferred); Dabigatran (has active moiety); Dabigatran Etexilate Mesylate (has salt form). |
|---|---|
| CAS No. | 211915-06-9 |
| Molecular Formula | C34H41N7O5 |
| Molecular Weight | 627.7 g/mol |
| IUPAC Name | ethyl 3-[[2-[[4-[(E)-N'-hexoxycarbonylcarbamimidoyl]anilino]methyl]-1-methylbenzimidazole-5-carbonyl]-pyridin-2-ylamino]propanoate |
| Standard InChI | InChI=1S/C34H41N7O5/c1-4-6-7-10-21-46-34(44)39-32(35)24-12-15-26(16-13-24)37-23-30-38-27-22-25(14-17-28(27)40(30)3)33(43)41(20-18-31(42)45-5-2)29-11-8-9-19-36-29/h8-9,11-17,19,22,37H,4-7,10,18,20-21,23H2,1-3H3,(H2,35,39,44) |
| Standard InChI Key | KSGXQBZTULBEEQ-UHFFFAOYSA-N |
| Isomeric SMILES | CCCCCCOC(=O)/N=C(\C1=CC=C(C=C1)NCC2=NC3=C(N2C)C=CC(=C3)C(=O)N(CCC(=O)OCC)C4=CC=CC=N4)/N |
| SMILES | CCCCCCOC(=O)N=C(C1=CC=C(C=C1)NCC2=NC3=C(N2C)C=CC(=C3)C(=O)N(CCC(=O)OCC)C4=CC=CC=N4)N |
| Canonical SMILES | CCCCCCOC(=O)N=C(C1=CC=C(C=C1)NCC2=NC3=C(N2C)C=CC(=C3)C(=O)N(CCC(=O)OCC)C4=CC=CC=N4)N |
| Appearance | Solid powder |
| Melting Point | 180 °C |
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